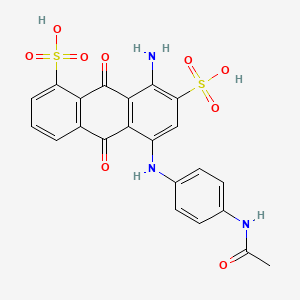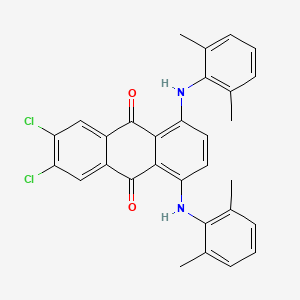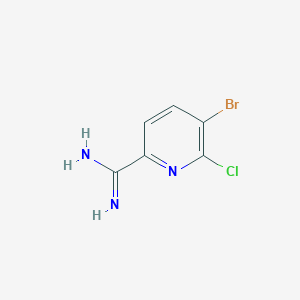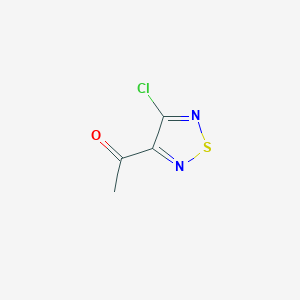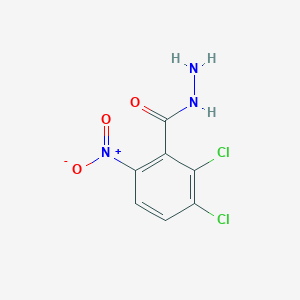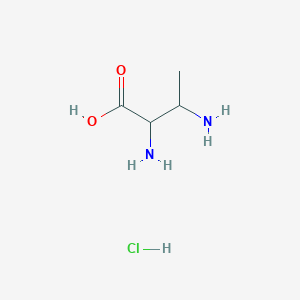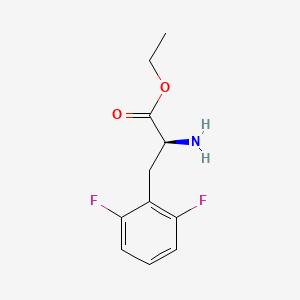![molecular formula C27H20BN3O2 B13133150 [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid: is a boronic acid derivative characterized by its complex aromatic structure. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of boronic acid functionality allows it to participate in various chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate nitrile and amine precursors under acidic or basic conditions.
Aromatic Substitution: The phenyl groups are introduced via electrophilic aromatic substitution reactions, often using Friedel-Crafts alkylation or acylation.
Boronic Acid Introduction: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of an aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, often employing continuous flow reactors for better control over reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form phenols or quinones.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The aromatic rings can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Metal hydrides such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In organic synthesis, [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid is used as a building block for the construction of complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it invaluable for forming biaryl compounds, which are common in pharmaceuticals and natural products.
Biology and Medicine
This compound can be used to synthesize biologically active molecules, including potential drug candidates. Its derivatives may exhibit various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry
In the materials science industry, this compound can be used to create advanced materials with specific electronic, optical, or mechanical properties. It is also used in the development of sensors and catalysts.
作用机制
The mechanism by which [3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The triazine ring and phenyl groups provide stability and electronic properties that facilitate these reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a single phenyl group.
Biphenylboronic Acid: Contains two phenyl groups connected by a single bond.
Triazine Derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid is unique due to its combination of a triazine core with multiple phenyl groups and a boronic acid functionality. This structure provides a balance of reactivity and stability, making it versatile for various synthetic applications.
属性
分子式 |
C27H20BN3O2 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC 名称 |
[3-[4-phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid |
InChI |
InChI=1S/C27H20BN3O2/c32-28(33)24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18,32-33H |
InChI 键 |
ZOFSYEJTHURSGW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


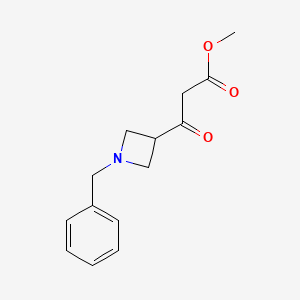

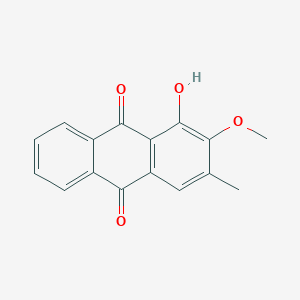
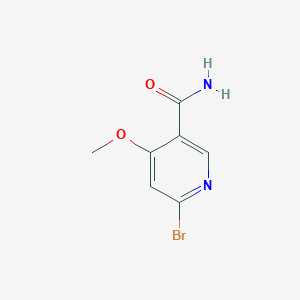
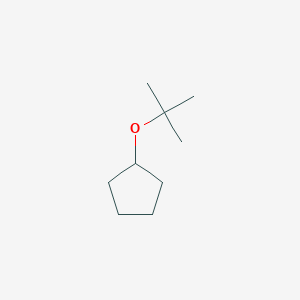
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
